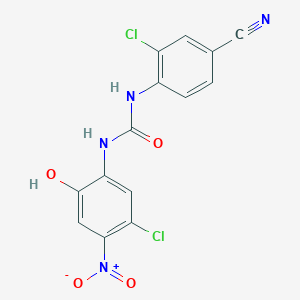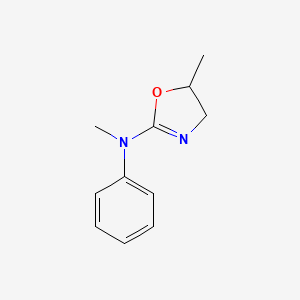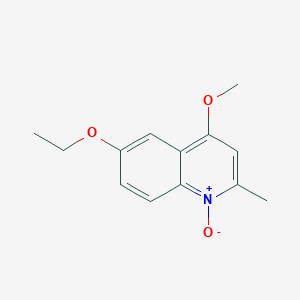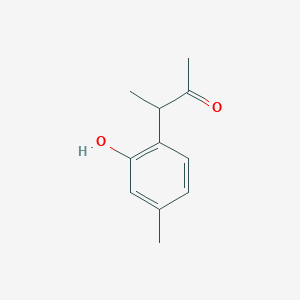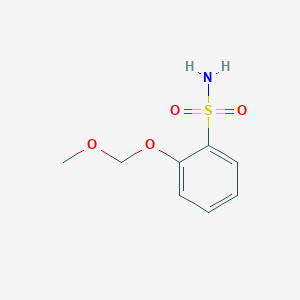![molecular formula C16H18OSe2 B14426258 1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) CAS No. 82745-56-0](/img/structure/B14426258.png)
1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) is an organic compound characterized by the presence of selenium atoms linked through methylene bridges to a benzene ring substituted with methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) typically involves the reaction of 3-methylbenzyl chloride with sodium selenide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds under reflux conditions, leading to the formation of the desired compound through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of selenium-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) involves the interaction of selenium atoms with biological molecules. Selenium can form selenoproteins, which play a crucial role in various biochemical pathways, including antioxidant defense and redox regulation. The compound’s effects are mediated through the formation of reactive selenium species that can modulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl Ether: Similar structure but lacks selenium atoms.
Benzyl Selenide: Contains selenium but has a different substitution pattern.
1,1’-[Oxybis(methylene)]bis(3-methylbenzene): Similar structure but lacks selenium atoms.
Uniqueness
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
82745-56-0 |
|---|---|
Molekularformel |
C16H18OSe2 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
1-methyl-3-[(3-methylphenyl)selanylmethoxymethylselanyl]benzene |
InChI |
InChI=1S/C16H18OSe2/c1-13-5-3-7-15(9-13)18-11-17-12-19-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
GICDGMRPVJMXDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[Se]COC[Se]C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
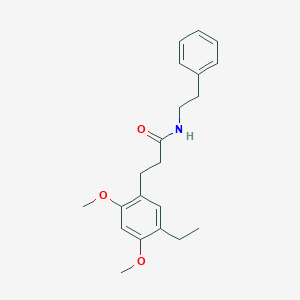
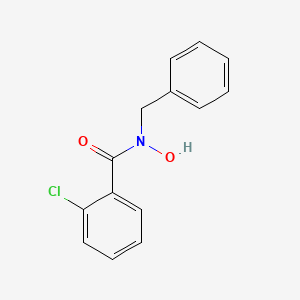


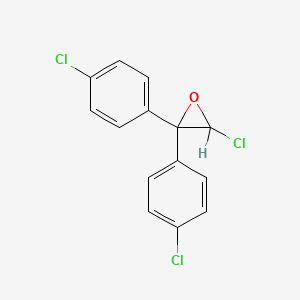
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
